molecular formula C24H17NO B14122753 10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine

10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine

Cat. No.: B14122753
M. Wt: 335.4 g/mol
InChI Key: JEJYBROAAOPNBK-UHFFFAOYSA-N
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Description

10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine: is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The compound features a biphenyl group attached to a phenoxazine core, which imparts unique electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine typically involves the following steps:

    Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst and a base.

    Cyclization to Phenoxazine: The biphenyl intermediate is then subjected to cyclization with an appropriate nitrogen-containing reagent to form the phenoxazine core. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced phenoxazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenoxazine derivatives.

    Substitution: Halogenated biphenyl-phenoxazine compounds.

Scientific Research Applications

10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-([1,1’-Biphenyl]-4-yl)-10H-phenoxazine is unique due to the combination of the biphenyl group and the phenoxazine core, which imparts enhanced electronic and photophysical properties compared to its individual components. This makes it particularly valuable in applications requiring high-performance materials.

Properties

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

10-(4-phenylphenyl)phenoxazine

InChI

InChI=1S/C24H17NO/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-21-10-4-6-12-23(21)26-24-13-7-5-11-22(24)25/h1-17H

InChI Key

JEJYBROAAOPNBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53

Origin of Product

United States

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